

# "controlling the size and lamellarity of egg PC liposomes"

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## Compound of Interest

Compound Name: *Phosphatidylcholines, egg*

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## Technical Support Center: Egg PC Liposomes

Welcome to the technical support center for controlling the size and lamellarity of egg phosphatidylcholine (egg PC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear answers to common questions and troubleshooting guidance for experimental challenges.

## Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to control the size of egg PC liposomes?

A1: Extrusion is widely considered the most reliable and reproducible method for generating liposomes of a defined size.[1] This technique involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a specific pore size. The resulting liposomes, typically Large Unilamellar Vesicles (LUVs), will have a diameter close to the pore size of the membrane used.[2][3] Increasing the number of passes through the extruder (typically 10-20 times) results in a more homogeneous population with a narrower size distribution.[3]

Q2: How can I produce primarily unilamellar vesicles (UVs)?

A2: Several methods can yield a high population of unilamellar vesicles:

- **Extrusion:** This is the most common method for producing LUVs. The high shear forces experienced when passing through the membrane pores disrupt multilamellar structures.
- **Sonication:** Both probe and bath sonication apply high energy to break down large MLVs into small unilamellar vesicles (SUVs), typically in the 20-200 nm range.[\[4\]](#)[\[5\]](#)
- **Freeze-Thaw Cycles:** Repetitive cycles of rapidly freezing (e.g., in liquid nitrogen) and thawing a suspension of MLVs can effectively transform them into unilamellar vesicles.[\[6\]](#)[\[7\]](#) This process causes the lipid bilayers to break upon cooling and reform upon heating, increasing the trapped volume and reducing lamellarity.[\[7\]](#)

Q3: What are the key factors that influence the final size and lamellarity of my liposomes?

A3: The final properties of your liposomes are determined by a combination of formulation and process parameters:

- **Preparation Method:** Techniques like sonication typically produce small unilamellar vesicles (SUVs), while extrusion yields larger unilamellar vesicles (LUVs) with a size defined by the membrane pore.[\[2\]](#)[\[4\]](#)
- **Process Parameters:** For extrusion, the membrane pore size, number of passes, and applied pressure are critical.[\[3\]](#) For sonication, the duration, power, and temperature significantly impact the final size.[\[8\]](#)[\[9\]](#)
- **Lipid Composition:** The inclusion of other lipids, such as cholesterol, can affect membrane rigidity and, consequently, the final particle size.[\[10\]](#)[\[11\]](#) The overall lipid concentration can also influence vesicle size and lamellarity.[\[12\]](#)

Q4: How does adding cholesterol affect my egg PC liposomes?

A4: Cholesterol is a critical component for modulating the physical properties of the lipid bilayer. Its primary effects are:

- **Membrane Rigidity and Stability:** Cholesterol increases the mechanical rigidity of the membrane, which can make the liposomes more stable and reduce the likelihood of fusion or aggregation.[\[11\]](#) Cholesterol-rich liposomes are significantly more stable in the presence of serum or plasma.[\[10\]](#)

- **Size:** The effect on size can vary. Some studies report that increasing cholesterol content leads to larger liposomes because the increased rigidity limits the curvature a bilayer can adopt.[\[11\]](#)[\[13\]](#)
- **Permeability:** Cholesterol generally decreases the permeability of the bilayer to encapsulated water-soluble molecules.

Q5: How can I measure the size and lamellarity of my liposome preparations?

A5: A combination of techniques is often used for thorough characterization:[\[4\]](#)[\[14\]](#)

- **Size:** Dynamic Light Scattering (DLS) is the most common technique for measuring the average hydrodynamic diameter and polydispersity index (PDI) of a liposome population.[\[4\]](#)  
[\[15\]](#)
- **Lamellarity:**
  - **Cryo-Transmission Electron Microscopy (Cryo-TEM):** Provides direct visualization of individual liposomes, allowing for confirmation of lamellarity (unilamellar vs. multilamellar).  
[\[16\]](#)
  - **<sup>31</sup>P Nuclear Magnetic Resonance (NMR):** A quantitative method that can determine the ratio of phospholipids in the outer monolayer to those in the inner layers.[\[16\]](#)
  - **Small-Angle X-ray Scattering (SAXS):** A powerful technique that provides detailed structural information, including lamellarity.[\[16\]](#)[\[17\]](#)

## Troubleshooting Guide

**Problem:** My liposome size is inconsistent and shows multiple peaks or a high Polydispersity Index (PDI) in DLS analysis.

- **Possible Cause 1: Insufficient Homogenization.** The initial liposome preparation (MLVs) may not have been sufficiently processed to achieve a uniform size.
  - **Solution:** If using extrusion, increase the number of passes through the membrane. A minimum of 11-20 passes is often recommended for a narrow size distribution.[\[18\]](#) If

sonicating, ensure the sonication time and power are adequate and consistent. Note that mild sonication can sometimes produce bimodal distributions.[\[19\]](#)

- Possible Cause 2: Liposome Aggregation. Liposomes, particularly those with a neutral surface charge like pure egg PC, can aggregate over time, leading to the appearance of larger particles.[\[20\]](#)
  - Solution: Ensure the liposome suspension is well-mixed (e.g., gentle vortexing) before DLS measurement. For storage, keeping samples at 4°C can reduce aggregation.[\[18\]](#) Including a small percentage of a charged lipid (e.g., phosphatidylglycerol) can also prevent aggregation through electrostatic repulsion.
- Possible Cause 3: Sample Concentration. The concentration of the sample for DLS measurement might be too high, causing multiple scattering events that can be misinterpreted as larger particles or multiple populations.
  - Solution: Try diluting your sample with filtered buffer before analysis.

Problem: The average size of my liposomes is significantly larger than the extruder membrane pore size.

- Possible Cause 1: Membrane Integrity. The polycarbonate membrane may be damaged or improperly installed, allowing larger vesicles to pass through.
  - Solution: Carefully inspect the membrane for any tears or defects before assembly. Ensure the extruder is assembled correctly according to the manufacturer's instructions.
- Possible Cause 2: High Lipid Concentration or Aggregation. A very high lipid concentration can make extrusion less efficient and may promote vesicle fusion post-extrusion.[\[21\]](#)
  - Solution: Consider extruding at a lower lipid concentration. Ensure the pre-extruded MLV suspension is well-hydrated and not clumped. A few freeze-thaw cycles before extrusion can help break up large aggregates.
- Possible Cause 3: Elastic Deformation. Liposomes can deform to pass through pores smaller than their diameter and then relax to a larger size. However, this effect is usually minor with sufficient extrusion passes.[\[3\]](#)

- Solution: Increase the number of extrusion passes to ensure the liposomes are properly sized.

Problem: I am having difficulty pushing my liposome suspension through the extruder.

- Possible Cause 1: Temperature is Below the Lipid's Phase Transition Temperature ( $T_m$ ). Lipids must be in the fluid (liquid-crystalline) phase for successful extrusion. Egg PC has a low  $T_m$  (around  $-10$  to  $-5^{\circ}\text{C}$ ), so this is less common at room temperature but can be a factor for other lipid compositions.[\[22\]](#)
  - Solution: Ensure your extrusion is performed at a temperature well above the  $T_m$  of all lipids in your formulation. Using a heated extruder block is recommended for lipids with higher  $T_m$ s.
- Possible Cause 2: Clogged Membrane. The membrane pores can become clogged by large, undisrupted lipid aggregates.
  - Solution: To prevent clogging, it is good practice to either subject the MLV suspension to a few freeze-thaw cycles or pre-filter it through a larger pore size membrane (e.g.,  $0.4\text{ }\mu\text{m}$  or  $0.2\text{ }\mu\text{m}$ ) before extruding through the final, smaller pore size membrane.

## Data Presentation

Table 1: Effect of Extrusion & Sonication Parameters on Liposome Size This table summarizes typical outcomes of varying key process parameters. Actual results will depend on the specific lipid composition and experimental setup.

Method	Parameter	Value	Typical Resulting Liposome Diameter	Polydispersity	Reference
Extrusion	Membrane Pore Size	400 nm	~70 - 415 nm	Decreases with passes	[3]
Membrane Pore Size	200 nm	~162 nm	Decreases with passes	[23]	
Membrane Pore Size	100 nm	~120 - 150 nm	Low (<0.2) with sufficient passes	[2]	
Membrane Pore Size	50 nm	~70 - 85 nm	Low (<0.2) with sufficient passes	[3]	
Number of Passes	1 -> 11+	Size decreases and stabilizes	PDI decreases significantly		
Sonication	Sonication Time	30 seconds	Bimodal (~140 nm and ~750 nm)	High	[19]
Sonication Time	5 minutes	~150 nm	Moderate	[24]	
Sonication Time	> 30 minutes	Size decreases to a plateau	Decreases with time	[8]	

Table 2: Influence of Cholesterol Content on Egg PC Liposome Properties The inclusion of cholesterol generally increases the stability and rigidity of the membrane.

Egg PC:Cholesterol (molar ratio)	Effect on Size	Effect on Stability	Reference
100:0 (Cholesterol-free)	Baseline size	Low stability in serum	[10]
7:2 (Cholesterol-poor)	-	Low stability in serum	[10]
7:7 (Cholesterol-rich)	Size may increase	High stability in serum, less aggregation	[10]
Increasing Cholesterol %	Tends to increase vesicle size	Increases membrane rigidity and stability	[11][13]

## Experimental Protocols

### Protocol 1: Preparation of LUVs by Thin-Film Hydration and Extrusion

- **Lipid Film Preparation:** Dissolve egg PC and other lipids (e.g., cholesterol) in chloroform in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[23]
- **Hydration:** Add the desired aqueous buffer to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid T<sub>m</sub> for 1-2 hours. This will form a milky suspension of multilamellar vesicles (MLVs).[23]
- **(Optional but Recommended) Freeze-Thaw Cycles:** To improve encapsulation efficiency and facilitate extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[25]
- **Extrusion:**
  - Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

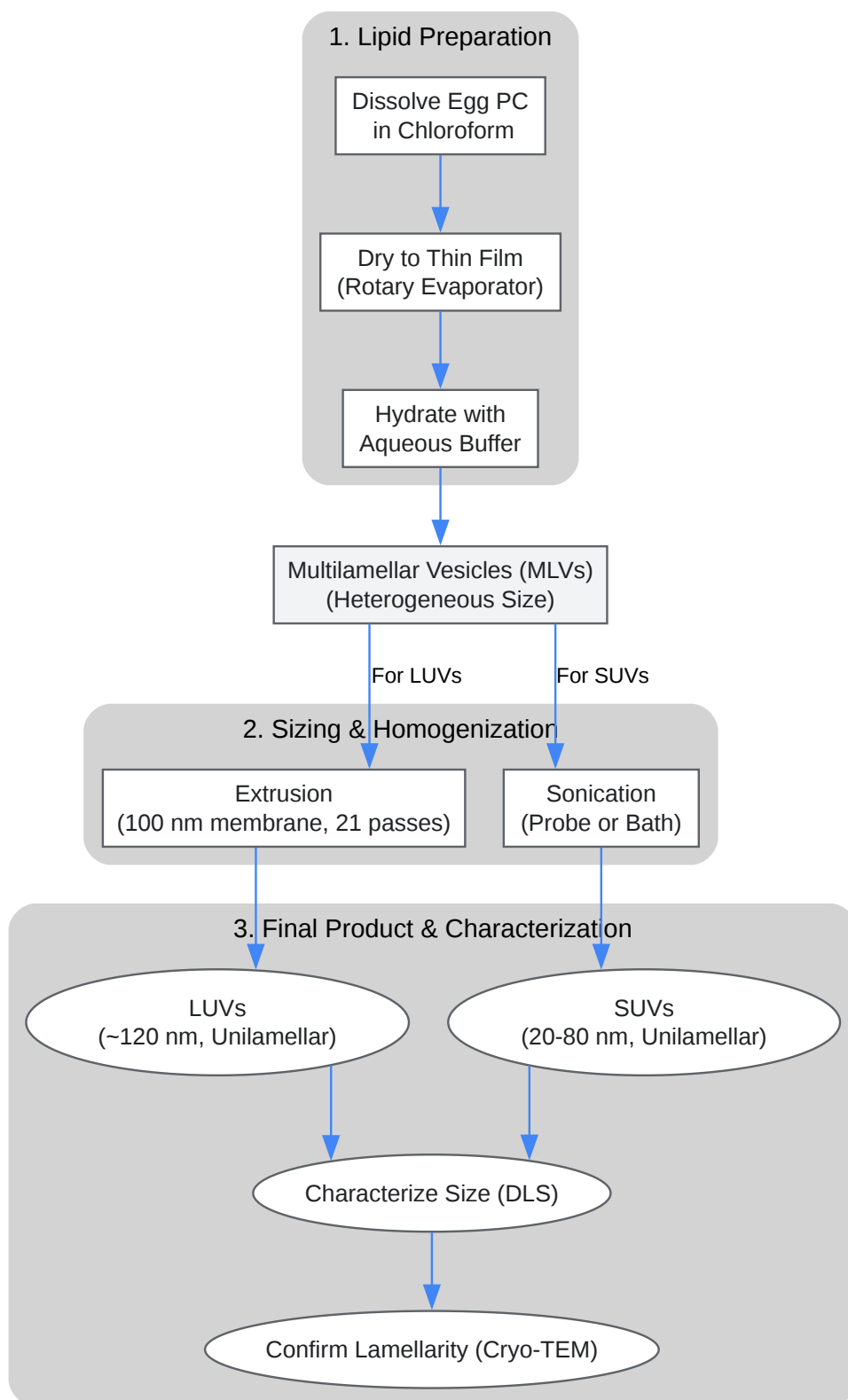
- Load the MLV suspension into one of the gas-tight syringes.
- Pass the suspension back and forth between the two syringes through the membrane.
- Repeat this process for an odd number of passes (e.g., 21 times) to ensure the entire sample passes through the filter a final time.[\[25\]](#)
- Storage: Store the final LUV suspension at 4°C.

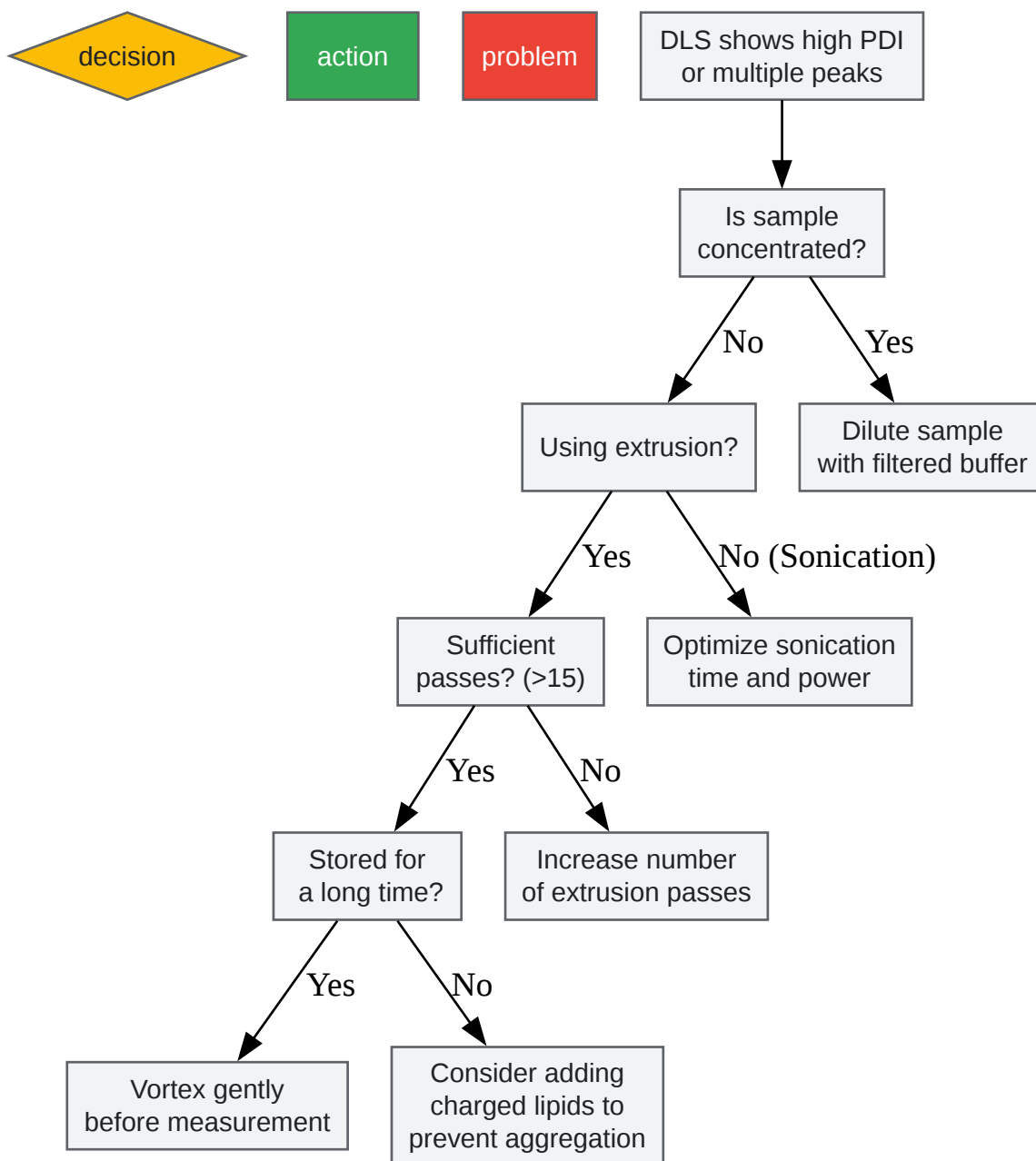
#### Protocol 2: Preparation of SUVs by Probe Sonication

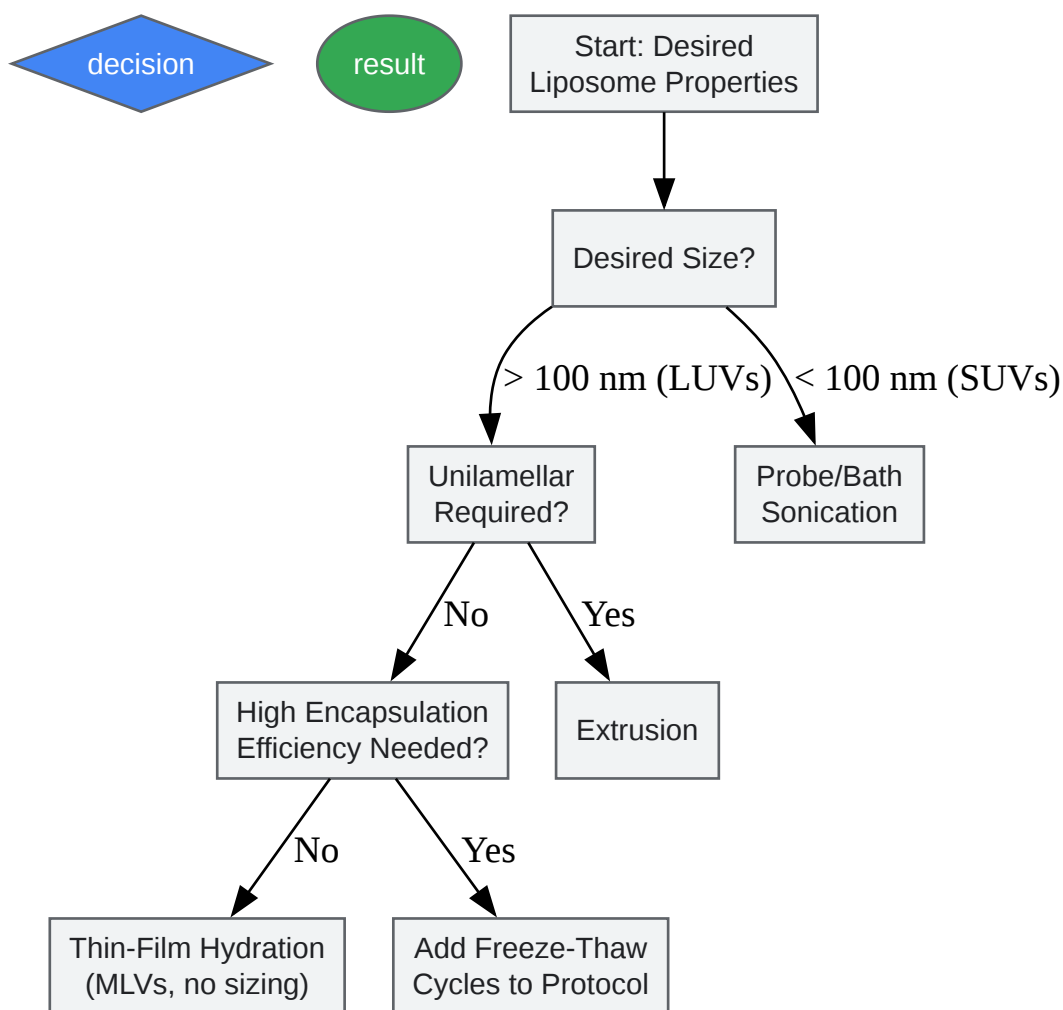
- Lipid Suspension: Prepare an MLV suspension as described in Protocol 1 (Steps 1 and 2).
- Sonication:
  - Place the vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.[\[18\]](#)
  - Insert the tip of the probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial.
  - Sonicate the sample using short pulses (e.g., 20-second pulses with 1-minute intervals) to prevent overheating.[\[18\]](#)
  - Continue sonication until the milky suspension becomes clear or translucent, which typically indicates the formation of SUVs. Total sonication time can range from 5 to 30 minutes depending on the volume and concentration.[\[26\]](#)
- Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any titanium particles shed from the probe tip and any remaining large lipid aggregates.[\[26\]](#)
- Collection: Carefully collect the supernatant containing the SUV suspension.

## Visualizations









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